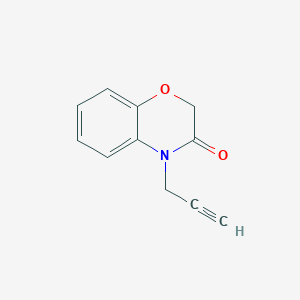
4-(2-propynyl)-2H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-propynyl)-2H-1,4-benzoxazin-3-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This compound is characterized by the presence of a propynyl group attached to the nitrogen atom of the oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-propynyl)-2H-1,4-benzoxazin-3-one typically involves the reaction of ortho-fluorobenzamides with 2-propyn-1-ol. The reaction is promoted by potassium hydroxide (KOH) and can proceed through different pathways depending on the solvent used. In dimethyl sulfoxide (DMSO), the reaction yields seven-membered benzo-fused heterocycles, while in acetonitrile (MeCN), it produces six-membered benzo-fused heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as nucleophilic substitution and cyclization reactions, under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-propynyl)-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxazines.
Wissenschaftliche Forschungsanwendungen
4-(2-propynyl)-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of 4-(2-propynyl)-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzymatic activity and interaction with cellular receptors. Further research is needed to elucidate the precise molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
4-(2-propynyl)-2H-1,4-benzoxazin-3-one can be compared with other similar compounds, such as:
1,4-benzoxazepin-5(4H)-ones: These compounds have a similar benzoxazine structure but differ in the size of the fused ring.
1,3-benzoxazin-4(4H)-ones: These compounds also share a similar core structure but have different functional groups attached
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propynyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
4-prop-2-ynyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H9NO2/c1-2-7-12-9-5-3-4-6-10(9)14-8-11(12)13/h1,3-6H,7-8H2 |
InChI-Schlüssel |
OSWXOBFCPGUBGC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C(=O)COC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)

![Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)](/img/structure/B15093687.png)
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
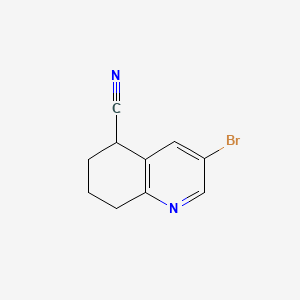
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
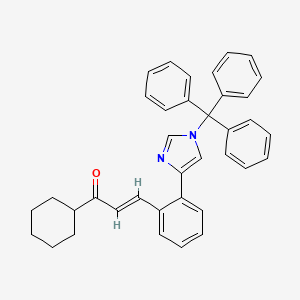
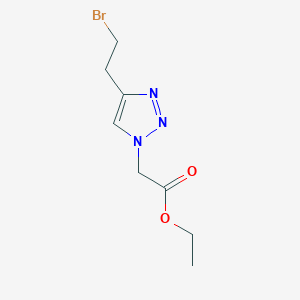
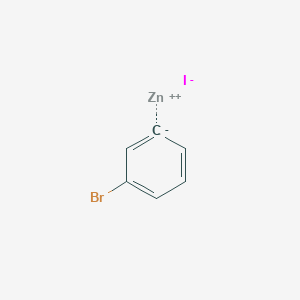
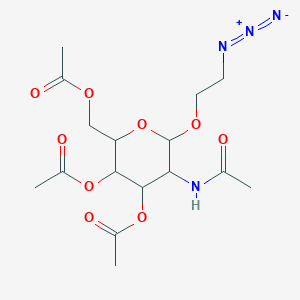

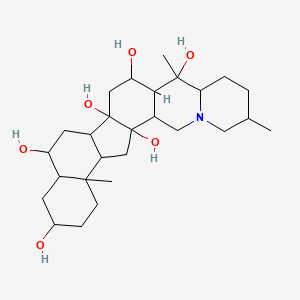
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride](/img/structure/B15093751.png)
